2-[(4-Chlorobenzyl)thio]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-[(4-Chlorobenzyl)thio]propanoic acid often involves multi-step chemical reactions, starting from basic organic or inorganic substances to achieve the desired chemical structure with specific stereochemistry. A notable example is the synthesis of optically active 1,4-thiazane-3-carboxylic acid from cysteine via optical resolution and preferential crystallization, showcasing the complexity and precision required in synthesizing specific organic compounds (Shiraiwa et al., 1998).
Molecular Structure Analysis
The molecular structure of chemical compounds is crucial in determining their chemical reactivity and physical properties. Structural studies often involve the use of X-ray crystallography, NMR spectroscopy, and other analytical methods to elucidate the arrangement of atoms within a molecule. For example, studies on compounds similar to 2-[(4-Chlorobenzyl)thio]propanoic acid reveal complex molecular assemblies and the importance of stereochemistry in determining the properties of chemical compounds (Fomulu et al., 2002).
Chemical Reactions and Properties
The chemical reactions involving 2-[(4-Chlorobenzyl)thio]propanoic acid and its derivatives are diverse, highlighting the compound's reactivity with various nucleophiles and electrophiles. The formation of thietanium ion from 2-chloro-4-(methylthio)butanoic acid illustrates the complex reactions these compounds can undergo and the formation of reactive intermediates that may be associated with their mutagenicity (Jolivette et al., 1998).
Scientific Research Applications
- Summary of the Application : “2-[(4-Chlorobenzyl)thio]propanoic acid” is structurally similar to thiobencarb, a herbicide developed by Kumiai Chemical Industry for crops such as rice, wheat, corn, and soybean . Thiobencarb provides good efficacy on both grass and broadleaf weeds, especially needle spikerush and barnyard grass .
- Methods of Application or Experimental Procedures : Thiobencarb is applied at a rate of 1.5–7.5 kg a.i./ha . It does not inhibit the germination of seeds but potently inhibits the shoot elongation of germinated seeds .
- Results or Outcomes : Thiobencarb treatment decreased very-long-chain fatty acids (VLCFAs), such as C20:0, C20:1, C22:0, C24:0, C24:1, and C26:0 fatty acids, and increased long-chain-fatty acids and medium-chain-fatty acids, such as C14:0, C15:0, C18:0, and C18:1 fatty acids, which are precursors of VLCFAs, in barnyard millet cultured cells .
Future Directions
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNWCLBBXUZVJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCC1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399859 |
Source
|
Record name | 2-[(4-CHLOROBENZYL)THIO]PROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)thio]propanoic acid | |
CAS RN |
122305-66-2 |
Source
|
Record name | 2-[(4-CHLOROBENZYL)THIO]PROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.